molecular formula C23H16N2OS B8734242 N-(6-(1H-indol-6-yl)naphthalen-2-yl)thiophene-3-carboxamide CAS No. 919362-71-3

N-(6-(1H-indol-6-yl)naphthalen-2-yl)thiophene-3-carboxamide

Cat. No. B8734242
CAS RN: 919362-71-3
M. Wt: 368.5 g/mol
InChI Key: ZAXYEJSQVZYCTB-UHFFFAOYSA-N
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Description

N-(6-(1H-indol-6-yl)naphthalen-2-yl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C23H16N2OS and its molecular weight is 368.5 g/mol. The purity is usually 95%.
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properties

CAS RN

919362-71-3

Molecular Formula

C23H16N2OS

Molecular Weight

368.5 g/mol

IUPAC Name

N-[6-(1H-indol-6-yl)naphthalen-2-yl]thiophene-3-carboxamide

InChI

InChI=1S/C23H16N2OS/c26-23(20-8-10-27-14-20)25-21-6-5-17-11-16(3-4-18(17)12-21)19-2-1-15-7-9-24-22(15)13-19/h1-14,24H,(H,25,26)

InChI Key

ZAXYEJSQVZYCTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C3=CC4=C(C=C3)C=C(C=C4)NC(=O)C5=CSC=C5

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-bromo-1H-indole (28.8 mg, 0.147 mmol), N-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)thiophene-3-carboxamide (109.2 mg, 0.288 mmol), Fibercat palladium catalyst (Johnson-Matthey, 55.5 mg), and K2CO3 (2 M in water, 0.50 ml, 1.0 mmol) were combined in a microwave reaction vessel and 1,4-dioxane (1.5 ml) was added. The reaction tube was sealed and heated in the microwave (CEM microwave) at 60 Watts and 80 C for 20 minutes. The reaction was then cooled to room temperature, diluted with water (5 ml), and extracted with EtOAc (10 ml; 2×5 ml). The organic extracts were combined, dried over sodium sulfate, filtered, concentrated, and purified via HPLC (10%->95% MeCN/water with 0.1% TFA), silica gel (4:1->3:1->2:1->1:1 hexanes/EtOAc) to afford crude product. This crude material was then purified again via HPLC (same conditions as above) to afford title compound (11.9 mg, 22%). MS (ESI pos. ion) m/z: 369 (M+H). Calc'd Exact Mass for C23H16N2OS: 368.
Quantity
28.8 mg
Type
reactant
Reaction Step One
Name
N-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)thiophene-3-carboxamide
Quantity
109.2 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
55.5 mg
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
22%

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